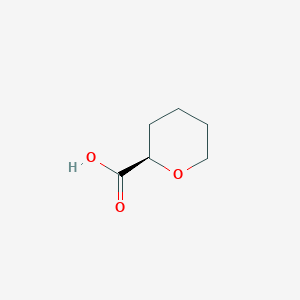

(2R)-Oxane-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501427 | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105499-34-1 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2R)-Oxane-2-carboxylic Acid

This guide provides a comprehensive technical overview of (2R)-Oxane-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, reactivity, and the methodologies for its characterization, with a focus on the causality behind experimental choices to ensure a robust understanding for its application in synthesis and medicinal chemistry.

Introduction: Structure and Significance

This compound, also known by its IUPAC name (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic organic compound.[1] Its structure consists of a saturated six-membered ether ring (the oxane or tetrahydropyran scaffold) with a carboxylic acid functional group at the C2 position, possessing a defined R-stereochemistry.[1][2]

The significance of this molecule in drug development is substantial. The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[3][4] The defined stereochemistry at the C2 position makes this compound a valuable chiral precursor for asymmetric synthesis, allowing for the precise construction of complex molecular architectures required for specific biological targets.[5][6] It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents and antibiotics.[6]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective handling, reaction design, and formulation.

| Property | Value | Source(s) |

| CAS Number | 105499-34-1 | [1][2][7] |

| Molecular Formula | C₆H₁₀O₃ | [1][7] |

| Molecular Weight | 130.14 g/mol | [1][7][8] |

| IUPAC Name | (R)-tetrahydro-2H-pyran-2-carboxylic acid | [1] |

| Synonyms | This compound | [2][7] |

| Physical Form | Solid or Liquid | [9] |

| Purity | Typically ≥97% | [1][2][10] |

Acidity and Basicity: The pKa Value

The primary acidic functional group in the molecule is the carboxylic acid (-COOH), which is a Brønsted-Lowry acid. The ether oxygen in the oxane ring possesses lone pairs of electrons and can act as a very weak Lewis base, but the dominant characteristic governing its behavior in aqueous solution is the acidity of the carboxyl group.

Structural Stability and Reactivity

The six-membered tetrahydropyran ring is conformationally stable and possesses minimal ring strain, unlike smaller cyclic ethers such as three-membered epoxides (oxiranes) or four-membered oxetanes.[11][12] Epoxides, in particular, are highly reactive due to significant ring strain and readily undergo ring-opening reactions.[12][13] While the oxane ring is generally inert, it can be cleaved under forcing conditions with strong acids.[12][14]

The molecule's reactivity is dominated by the carboxylic acid group, which undergoes typical reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amidation: Reaction with amines, often requiring activation (e.g., conversion to an acyl chloride or use of coupling reagents), to form amide bonds. This is a cornerstone of its use in building larger drug molecules.[3]

The stability under normal storage conditions (cool, dry) is generally good.[7][15] However, as with many carboxylic acids, it is incompatible with strong bases and strong oxidizing agents.[15]

Role in Medicinal Chemistry and Drug Development

The carboxylic acid group is a key functional group in the pharmacophores of hundreds of approved drugs.[16][17] It can engage in crucial hydrogen bonding and ionic interactions with biological targets. Furthermore, its ionization at physiological pH enhances water solubility.[17]

This compound serves as a versatile chiral building block. Its rigid cyclic structure helps to constrain the conformation of molecules it is incorporated into, which can enhance binding selectivity to a target receptor or enzyme and improve metabolic stability.[5]

Key Applications:

-

Antiviral Agents: It is a documented intermediate in the synthesis of drugs like Baloxavir Marboxil, used for treating influenza.[6]

-

Antibiotics: The molecule is a key precursor for certain β-lactam antibiotics, such as Faropenem sodium, where the stereochemistry is vital for its antibacterial activity.[6]

-

Scaffold for Bioactive Molecules: It is widely used in structure-activity relationship (SAR) studies to mimic natural amino acids while offering improved pharmacokinetic profiles.[5]

Caption: Logical flow from core properties of this compound to its application in drug synthesis.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating method for determining the pKa of this compound. The principle involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[18]

Rationale for Method Selection

Potentiometric titration is chosen for its high precision, reliability, and the direct thermodynamic information it provides.[19] Unlike spectroscopic methods which can be complex to interpret, this technique directly measures the change in proton concentration. Performing multiple titrations ensures the robustness and reproducibility of the data.[19]

Materials and Equipment

-

This compound

-

Deionized water (Type I)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

Beakers and volumetric flasks

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[19] Causality: A known starting concentration is essential for calculating the theoretical equivalence point.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19] Causality: The activity of ions, and thus the measured pH, is dependent on ionic strength. Keeping it constant ensures that changes in pH are due solely to the acid-base reaction.

-

-

System Setup and Calibration:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[19] Causality: Accurate calibration is the foundation of trustworthy pH measurements.

-

Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target analyte.

-

-

Titration Procedure:

-

If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2.0 to ensure the carboxylic acid is fully protonated at the start.[19]

-

Fill the burette with the standardized 0.1 M NaOH solution. Record the initial volume.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[19]

-

As the pH begins to change more rapidly, decrease the increment size to accurately capture the steep inflection region around the equivalence point.

-

Continue the titration until the pH reaches a stable plateau in the basic region (e.g., pH 12).[19]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum.

-

The volume at the half-equivalence point is V_1/2 = V_eq / 2.

-

The pH of the solution at this half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[18]

-

Repeat the entire procedure at least three times to calculate an average pKa and standard deviation.[19]

-

Caption: Standard workflow for the potentiometric determination of pKa.

Conclusion

This compound is a structurally simple yet powerful molecule for chemical research and pharmaceutical development. Its fundamental properties—a stable heterocyclic core, a reactive carboxylic acid handle, and defined stereochemistry—make it an ideal building block for creating complex, high-value molecules. A deep, quantitative understanding of its physicochemical characteristics, particularly its pKa, is not merely academic; it is a prerequisite for predictable synthesis, effective purification, and rational drug design. The methodologies outlined in this guide provide a framework for the robust characterization required to unlock the full potential of this versatile compound.

References

- What Are The Common Reactions Of Cyclic Ethers? - Chemistry For Everyone. (2025). YouTube.

-

Cyclic Ethers. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Cyclic Ethers: Epoxides. Fiveable. Retrieved from [Link]

-

Cyclic Ethers: Epoxides. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Hu, X., et al. (2018). Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University Chemistry Lab Manual. Retrieved from [Link]

-

Oxane-2-carboxylic acid. PubChem. Retrieved from [Link]

-

This compound. Synthonix. Retrieved from [Link]

-

Tetrahydropyran-2-carboxylic Acid. MySkinRecipes. Retrieved from [Link]

-

Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. Retrieved from [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Titrations. Lifescience Global. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved from [Link]

-

Kolarski, D., et al. (2017). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. Retrieved from [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]

-

Carboxylic Acid Applications in Nanotechnology: Future Insights. (2025). Patsnap Eureka. Retrieved from [Link]

-

Oxane-2-carboxylic acid. PubChemLite. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]

- 2. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]

- 3. leapchem.com [leapchem.com]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrahydropyran-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.13 Cyclic Ethers: Epoxides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 13. fiveable.me [fiveable.me]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. web.williams.edu [web.williams.edu]

- 19. creative-bioarray.com [creative-bioarray.com]

The Cornerstone of Chiral Drug Design: A Technical Guide to (2R)-tetrahydro-2H-pyran-2-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often dramatically different physiological responses to different enantiomers of the same drug. (2R)-tetrahydro-2H-pyran-2-carboxylic acid stands as a critical chiral building block, a foundational component used in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). Its rigid tetrahydropyran (THP) ring system and defined stereocenter at the 2-position offer a scaffold that is frequently incorporated into molecules targeting a wide array of diseases. This guide provides a comprehensive technical overview of the structure, synthesis, and characterization of (2R)-tetrahydro-2H-pyran-2-carboxylic acid, tailored for professionals in the field of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (2R)-tetrahydro-2H-pyran-2-carboxylic acid is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [Commercial Supplier Data] |

| Molecular Weight | 130.14 g/mol | [Commercial Supplier Data] |

| Appearance | Colorless to pale yellow oil/liquid | [Commercial Supplier Data] |

| CAS Number | 105499-34-1 | [Commercial Supplier Data] |

| Boiling Point | 88-95 °C (at reduced pressure) | [Commercial Supplier Data] |

| Density | ~1.14 g/cm³ | [Commercial Supplier Data] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the tetrahydropyran ring and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, generally around 12 ppm, though this can be concentration and solvent dependent. The protons on the pyran ring will exhibit complex splitting patterns due to their diastereotopic nature.[1]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[1] The carbons of the tetrahydropyran ring will appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption is observed between 1710 and 1760 cm⁻¹.[1]

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (2R)-tetrahydro-2H-pyran-2-carboxylic acid is a key challenge that can be addressed through several strategic approaches. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

Asymmetric Synthesis from Achiral Precursors

A powerful strategy for obtaining the desired enantiomer is through asymmetric synthesis, where chirality is introduced into the molecule using a chiral catalyst or auxiliary. One such method involves an organocatalytic Michael addition followed by cyclization and oxidation.[2]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of (S)-tetrahydro-2H-pyran-2-carboxylic acid.

This workflow illustrates the conversion of simple, non-chiral molecules into the target chiral carboxylic acid through a series of stereocontrolled reactions. The key step is the organocatalytic Michael addition, which establishes the stereocenter that is carried through the subsequent transformations.[2]

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of tetrahydro-2H-pyran-2-carboxylic acid or its ester derivative. This can be achieved through chemical or enzymatic methods.

a) Chemical Resolution with a Chiral Amine:

This classical method involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts.[3] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] Once separated, the desired enantiomer of the carboxylic acid can be liberated by treatment with an acid.

Workflow for Chiral Resolution:

Caption: Chemical resolution of a racemic carboxylic acid.

b) Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach. Lipases are commonly employed to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic ester of tetrahydro-2H-pyran-2-carboxylic acid at a much faster rate than the other.[4][5] This results in a mixture of the unreacted ester (enriched in one enantiomer) and the hydrolyzed carboxylic acid (enriched in the other), which can then be separated.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. A synthetic route can be designed to convert a suitable chiral pool starting material into (2R)-tetrahydro-2H-pyran-2-carboxylic acid, transferring the existing chirality to the target molecule.

Detailed Experimental Protocol: Racemic Synthesis via Hydrogenation

While enantioselective methods are preferred for obtaining the pure (R)-enantiomer, the synthesis of the racemic compound is a fundamental process. The following protocol describes the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid to yield racemic tetrahydro-2H-pyran-2-carboxylic acid.[1]

Materials:

-

Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid

-

Methanol

-

Raney Nickel catalyst

-

Concentrated Hydrochloric Acid

-

Chloroform

-

Hydrogen gas supply

-

Hydrogenation apparatus

Procedure:

-

Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.[1]

-

Catalyst Addition: Carefully add 60 g of Raney Nickel catalyst to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atmospheres.[1] Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

-

Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

Solvent Removal: Remove the methanol from the filtrate under reduced pressure (in vacuo).[1]

-

Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid. Extract the product into chloroform.[1]

-

Purification: Purify the product by distillation to obtain tetrahydro-2H-pyran-2-carboxylic acid.[1]

Rationale: This protocol utilizes a catalytic hydrogenation to reduce the double bond in the dihydropyran ring. Raney Nickel is a common and effective catalyst for this transformation. The reaction is performed on the sodium salt to improve solubility in methanol. Subsequent acidification is necessary to protonate the carboxylate and allow for extraction into an organic solvent.

Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The defined stereochemistry of (2R)-tetrahydro-2H-pyran-2-carboxylic acid makes it an invaluable building block for introducing this moiety with precise spatial control. Its incorporation can influence a molecule's binding affinity to its biological target, as well as its pharmacokinetic properties such as solubility and metabolic stability.

Conclusion

(2R)-tetrahydro-2H-pyran-2-carboxylic acid is a fundamentally important chiral building block in the synthesis of complex, enantiomerically pure pharmaceuticals. A thorough understanding of its structure, properties, and the various synthetic strategies to access it is crucial for researchers and scientists in the field of drug development. The choice between asymmetric synthesis, chiral resolution, or a chiral pool approach will depend on the specific requirements of the synthetic target and available resources. As the demand for stereochemically defined drugs continues to grow, the importance of versatile chiral building blocks like (2R)-tetrahydro-2H-pyran-2-carboxylic acid will only increase.

References

-

White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]

-

Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. Available at: [Link]

- Pretsch, E., et al. (2009).

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

-

PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Available at: [Link]

-

Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. Available at: [Link]

-

ChemBK. Tetrahydro-2H-pyran-2-carboxylic acid. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-Oxane-2-carboxylic acid CAS number 105499-34-1

An In-depth Technical Guide to (2R)-Oxane-2-carboxylic Acid (CAS: 105499-34-1)

Executive Summary

This compound, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its defined stereochemistry is crucial for specific interactions with biological systems, a property that is increasingly leveraged in the design of targeted therapeutics.[1][2] The tetrahydropyran (oxane) ring is a common motif in numerous natural products and approved drugs, valued for its metabolic stability and favorable physicochemical properties. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, validated synthesis and chiral resolution protocols, analytical characterization methods, and key applications in drug discovery, with a particular focus on its role as a protein degrader building block.[3]

Core Concepts and Physicochemical Properties

The Imperative of Chirality in Drug Design

In modern pharmacology, stereoisomerism is a critical consideration. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to chiral biological targets such as enzymes and receptors. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[4] Often, one enantiomer of a chiral drug exhibits the desired therapeutic activity (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer). A notable example highlighting this principle was observed in a study of artificial glutamate analogs, where the analog featuring a (2R)-configured oxacycle was found to be neuroactive, whereas its (2S)-counterpart was inactive.[2] Therefore, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental requirement for developing safer and more efficacious medicines.

Compound Profile: this compound

This compound is characterized by a saturated six-membered pyran ring, which imparts conformational stability, and a carboxylic acid functional group at the C2 position with a defined (R)-configuration.[1] The carboxylic acid moiety is one of the most prevalent functional groups in pharmaceuticals, often serving as a key interaction point with biological targets or enhancing aqueous solubility.[5][6]

Table 1: Physicochemical and Safety Data

| Property | Value | Reference(s) |

| CAS Number | 105499-34-1 | [7][8][9][10] |

| IUPAC Name | (2R)-tetrahydro-2H-pyran-2-carboxylic acid | [8][9] |

| Synonyms | This compound, (R)-2H-Tetrahydropyran-2-carboxylic acid | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1][7][9] |

| Molecular Weight | 130.14 g/mol | [1][9][10] |

| Appearance | Liquid, Oil | [1][8] |

| Typical Purity | ≥97% | [7][8][9] |

| Storage Conditions | 2-8°C (Refrigerator), Sealed in dry conditions | [8][10] |

| Signal Word | Warning | [8][11] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8][11] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is most practically achieved through the preparation of the racemic mixture followed by a robust chiral resolution process. This strategy avoids the complexities and often higher costs of asymmetric synthesis for this particular scaffold.

Synthetic Workflow Overview

The overall strategy involves two primary stages: first, the synthesis of the racemic parent acid, and second, the separation of the desired (R)-enantiomer from its (S)-counterpart. This workflow ensures high enantiomeric purity in the final product.

Caption: General workflow for the synthesis and resolution of this compound.

Protocol 1: Synthesis of Racemic Oxane-2-carboxylic Acid

This protocol is adapted from established methods for the saturation of the pyran ring system.[12] The causality for this step lies in the need for a stable, saturated scaffold, which is achieved via catalytic hydrogenation.

Methodology:

-

Preparation: In a suitable hydrogenation vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.

-

Catalyst Addition: Add Raney nickel catalyst (approx. 25-30% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 3 atm) and agitate the mixture at room temperature.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Once complete, carefully filter the catalyst from the reaction mixture. Remove the methanol from the filtrate under reduced pressure.

-

Isolation: Acidify the residue with a strong mineral acid (e.g., concentrated HCl) to protonate the carboxylate. Extract the resulting carboxylic acid into an organic solvent such as chloroform or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation to yield racemic oxane-2-carboxylic acid.[12]

Protocol 2: Chiral Resolution via Diastereomeric Esterification

This protocol leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.[13] The formation of esters with a chiral alcohol, such as L-menthol, is a field-proven method for this purpose.[2]

Methodology:

-

Esterification: To a solution of racemic oxane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add L-(−)-menthol and a coupling agent (e.g., MNBA - 2-methyl-6-nitrobenzoic anhydride) along with a base catalyst (e.g., DMAP - 4-dimethylaminopyridine).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude diastereomeric ester mixture.

-

Separation: Purify and separate the diastereomers using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., CHIRALPAK).[2] The distinct retention times of the two diastereomers allow for their clean separation.

-

Hydrolysis: Collect the fraction corresponding to the (R)-acid-(L)-menthol ester. Subject this fraction to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to cleave the ester bond.

-

Final Isolation: After hydrolysis is complete, acidify the reaction mixture to protonate the carboxylate and extract the final product, this compound, into an organic solvent. Dry, filter, and concentrate the solvent to yield the enantiomerically pure acid.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

-

Structural Verification (NMR): Standard ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be consistent with the tetrahydropyran ring and the carboxylic acid moiety.

-

Purity Assessment (HPLC/GC): The chemical purity of the final compound is typically determined by HPLC with UV detection or by Gas Chromatography (GC). A purity of ≥97% is standard for this building block.[7][9]

-

Enantiomeric Purity (Chiral HPLC): This is the most critical validation step. The resolved (2R)-acid is analyzed on a suitable chiral HPLC column. The resulting chromatogram should show a single major peak, with the area of the corresponding (S)-enantiomer peak being negligible, to confirm high enantiomeric excess (ee).

-

Functional Group ID (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight. Specific ion-molecule reactions can also be used to selectively identify the carboxylic acid functionality if required.[14]

Applications in Drug Development

The unique combination of a stable heterocyclic ring and a stereodefined carboxylic acid makes this compound a valuable tool for drug discovery.

Scaffold for Novel Therapeutics

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere for other cyclic systems and can improve metabolic stability and solubility. The carboxylic acid provides a handle for forming amides, esters, and other functional groups, allowing for the facile incorporation of this chiral fragment into larger, more complex molecules.

Role as a Protein Degrader Building Block

The compound is explicitly categorized as a "Protein Degrader Building Block".[3] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into any of these three components to modulate properties such as cell permeability, solubility, and binding geometry.

Sources

- 1. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]

- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 3. calpaclab.com [calpaclab.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]

- 8. This compound | 105499-34-1 [sigmaaldrich.com]

- 9. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | 105499-34-1 [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R)-Oxane-2-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (2R)-Oxane-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the practical application and experimental considerations for this compound.

Structural and Basic Identifiers

This compound, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound featuring a saturated six-membered oxane ring with a carboxylic acid substituent at the C2 position in the (R) configuration. This specific stereochemistry is often crucial for its biological activity and selective interactions with chiral targets in drug discovery.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | (R)-Tetrahydro-2H-pyran-2-carboxylic acid | [1] |

| CAS Number | 105499-34-1 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [2][3][4] |

| Molecular Weight | 130.14 g/mol | [2][3][4] |

| Appearance | Light yellow liquid | [5] |

Logical Flow for Compound Identification:

Caption: Logical relationship between the core identifiers of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.

| Property | Value | Remarks | Source(s) |

| Boiling Point | 88-95 °C | For the racemic mixture. | [6] |

| Density | 1.1400 g/cm³ | For the racemic mixture. | [6] |

| pKa | ~4-5 (estimated) | Typical range for carboxylic acids. Experimental determination is recommended for specific applications. | |

| Solubility | Soluble in water and polar organic solvents. | Expected behavior for a small carboxylic acid. | |

| Storage Temperature | 0-8 °C | Recommended for maintaining stability. | [5] |

pKa and Solubility: Experimental Considerations

The acidity of the carboxylic acid group, quantified by its pKa, and its solubility in various media are critical parameters influencing its behavior in biological systems and in chemical reactions.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a standard method for the experimental determination of the pKa of a weak acid like this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a ~0.01 M solution of this compound in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Rationale: Potentiometric titration is a robust and widely accepted method for determining the dissociation constant of an acid. Maintaining a constant ionic strength and temperature is crucial for obtaining accurate and reproducible results.

Experimental Workflow for pKa Determination:

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this enantiomer are not widely published in peer-reviewed journals, data is available from commercial suppliers. The expected spectral features are outlined below based on the known characteristics of carboxylic acids and tetrahydropyrans.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the acidic proton of the carboxyl group. The protons on the carbon adjacent to the two oxygens (C2 and C6) will be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The carbon atom attached to two oxygen atoms (C2) will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two characteristic absorptions for the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band around 1700-1725 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the carboxylic acid functionality and the tetrahydropyran ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide formation: Reaction with amines, usually activated by a coupling agent, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability of the Tetrahydropyran Ring

The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can be susceptible to cleavage under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI.[7] The presence of the electron-withdrawing carboxylic acid group at the C2 position may influence the reactivity of the ether linkage.

Diagram of Potential Reactivity:

Caption: Key chemical transformations of this compound.

Enantioselective Synthesis

Conceptual Synthetic Approach: Asymmetric Hetero-Diels-Alder Reaction

A plausible and efficient route involves an asymmetric hetero-Diels-Alder reaction to construct the chiral dihydropyran ring, followed by reduction and hydrolysis.

Synthetic Workflow:

Caption: A conceptual workflow for the enantioselective synthesis of this compound.

Rationale for this approach: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. The use of a chiral catalyst allows for the enantioselective formation of the desired stereocenter at C2. Subsequent standard chemical transformations can then yield the target carboxylic acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and drug discovery programs. The provided experimental protocols and synthetic strategies offer a practical framework for scientists working with this compound.

References

-

ChemBK. Tetrahydro-2H-pyran-2-carboxylic acid. [Link]

-

Synthonix. This compound - [X81215]. [Link]

-

Chemistry LibreTexts. Cyclic Ethers. [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

-

Fundamentals of Organic Chemistry. 9.13 Cyclic Ethers: Epoxides. [Link]

-

SpectraBase. 2H-Pyran-2-carboxylic acid, tetrahydro-2-methyl-. [Link]

-

MDPI. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

-

PubChem. 2H-Pyran-2-carboxylic acid, tetrahydro-5-hydroxy-, trans-(9CI). [Link]

-

PubMed. Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. [Link]

-

Wikipedia. Ether cleavage. [Link]

Sources

- 1. (R)-Tetrahydro-2H-pyran-2-carboxylic acid CAS#: 105499-34-1 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 4. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

(2R)-Oxane-2-carboxylic acid synonyms and alternative names

An In-depth Technical Guide to the Nomenclature of (2R)-Oxane-2-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in modern drug discovery and development. As a chiral scaffold, it provides a defined three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. Its utility is particularly noted in the synthesis of complex molecules, including protein degraders where precise stereochemistry is paramount for efficacy.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synonyms, alternative names, and key identifiers for this compound. Understanding this nomenclature is critical for accurate sourcing of materials, clear communication in scientific literature, and ensuring reproducibility in experimental protocols.

Unambiguous Chemical Identifiers

To avoid ambiguity, especially in procurement and regulatory documentation, it is essential to rely on primary chemical identifiers. These codes are unique to this specific molecule in its (R)-enantiomeric form.

-

CAS Number : The most reliable unique identifier for a chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For this compound, this number is 105499-34-1 .[1][2][3][4]

-

InChI Key : MQAYFGXOFCEZRW-RXMQYKEDSA-N

These identifiers form the foundation for any database search or material request, ensuring the correct stereoisomer is identified.

Caption: Relationship between core name and key identifiers.

Systematic and Alternative Nomenclature

The naming of a chemical can follow several conventions, leading to a variety of synonyms.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

-

Preferred IUPAC Name : (2R)-tetrahydro-2H-pyran-2-carboxylic acid .[5]

-

"tetrahydro-2H-pyran" : This defines the core structure as a six-membered saturated ring containing one oxygen atom (an oxane ring).

-

"-2-carboxylic acid" : This indicates a carboxyl group (-COOH) is attached to the second position of the ring.

-

"(2R)-" : This is the Cahn-Ingold-Prelog (CIP) designation that specifies the stereochemistry at the chiral center (position 2) is of the R configuration.

-

Common and Alternative Names

While IUPAC provides rigor, shorter or alternative names are frequently used in supplier catalogs and research articles.

-

This compound : This is a widely accepted alternative name where "oxane" is used for the saturated six-membered ether ring.[1][2][3]

-

(R)-Tetrahydro-2H-pyran-2-carboxylic acid : This is a common variation of the IUPAC name and is chemically identical.[4][6]

Stereoisomeric Context: The Importance of Specificity

In drug development, stereoisomerism is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. It is therefore crucial to distinguish this compound from its counterparts.

-

(S)-Enantiomer : The opposite stereoisomer is (2S)-Oxane-2-carboxylic acid or (S)-Tetrahydro-2H-pyran-2-carboxylic acid . It is identified by CAS Number 105499-32-9 .[7]

-

Racemic Mixture : The mixture containing equal amounts of both (R) and (S) enantiomers is named Oxane-2-carboxylic acid or Tetrahydro-2H-pyran-2-carboxylic acid . This mixture has its own unique identifier, CAS Number 51673-83-7 .[8][9]

Failure to differentiate between these forms can lead to significant errors in synthesis, biological testing, and interpretation of results.

Summary of Nomenclature

For ease of reference, the key names and identifiers for this compound and its related stereoisomers are summarized below.

| Identifier Type | (2R)-Enantiomer (Target Compound) | (S)-Enantiomer | Racemic Mixture |

| Primary Name | This compound | (2S)-Oxane-2-carboxylic acid[7] | Oxane-2-carboxylic acid[8][10] |

| IUPAC Name | (2R)-tetrahydro-2H-pyran-2-carboxylic acid[5] | (2S)-tetrahydro-2H-pyran-2-carboxylic acid[7] | tetrahydro-2H-pyran-2-carboxylic acid[8][9] |

| CAS Number | 105499-34-1[1][2][3][4] | 105499-32-9[7] | 51673-83-7[8][9] |

| MDL Number | MFCD18909423[3][5] | MFCD18909424[7] | MFCD07779239[8] |

Application Context: Role in Drug Design

The carboxylic acid functional group is a cornerstone in medicinal chemistry, appearing in over 450 marketed drugs.[11][12] This moiety often serves as a key interaction point (a pharmacophore) with biological targets, typically by forming hydrogen bonds or ionic interactions. However, the carboxylic acid group can also present challenges, such as limited ability to cross biological membranes or potential metabolic liabilities.[13][14]

This compound provides a rigid, chiral scaffold that positions the crucial carboxylic acid group in a specific spatial orientation. This makes it a valuable building block for designing molecules with high target specificity. Its application as a "Protein Degrader Building Block" highlights its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities where precise three-dimensional structure is essential for function.[1]

Experimental Identification Protocols

Confirming the identity and purity of this compound is essential. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

Protocol 1: Infrared (IR) Spectroscopy

This technique is highly effective for identifying the key functional groups present. The causality is that the vibrations of specific chemical bonds absorb infrared radiation at characteristic frequencies.

Methodology:

-

Prepare the sample (e.g., as a thin film or KBr pellet).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorptions.

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[15] This broadness is a hallmark of the hydrogen-bonded dimer common to carboxylic acids.

-

C=O Stretch (Carbonyl) : A sharp, intense absorption band around 1710-1760 cm⁻¹.[15][16] The exact position can vary based on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze chemical shifts, integration, and coupling patterns.

Expected Signals:

-

¹H NMR:

-

Carboxyl Proton (-COOH) : A singlet, typically appearing far downfield between 10-13 ppm.[15] Its position is concentration-dependent.

-

Oxane Ring Protons : A series of multiplets in the approximate range of 1.5-4.5 ppm, corresponding to the protons on the saturated ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O) : A signal in the downfield region of 165-185 ppm.[15]

-

Oxane Ring Carbons : Signals in the aliphatic region (approx. 20-80 ppm).

-

Caption: The chemical structure and its corresponding spectroscopic fingerprints.

References

- This compound, min 97%, 500 mg. Vertex AI Search.

- This compound CAS NO.105499-34-1. GuideChem.

- This compound - [X81215]. Synthonix.

- 105499-34-1 | this compound. ChemScene.

- This compound | 105499-34-1. Sigma-Aldrich.

- (R)-oxirane-2-carboxylic acid | C3H4O3 | CID 10374409. PubChem, NIH.

- Oxane-2-carboxylic acid | C6H10O3 | CID 10964532. PubChem.

- (2S)-Oxane-2-carboxylic acid | C6H10O3 | CID 12528148. PubChem.

- This compound. Advanced ChemBlocks.

- Oxane-2-carboxylic acid (C6H10O3). PubChemLite.

- Tetrahydro-2H-pyran-2-carboxylic acid. ChemBK.

- Tetrahydropyran-2-carboxylic acid AldrichCPR. Sigma-Aldrich.

- (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1. ChemicalBook.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 21.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central.

- (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.105499-34-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 3. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]

- 6. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]

- 7. (2S)-Oxane-2-carboxylic acid | C6H10O3 | CID 12528148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrahydro-2H-pyran-2-carboxylic acid [chembk.com]

- 10. PubChemLite - Oxane-2-carboxylic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

The Tetrahydropyran Carboxylic Acid Moiety: A Journey from Synthesis to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The incorporation of a carboxylic acid functionality onto this ring system further enhances its utility, providing a handle for molecular modifications and influencing physicochemical properties crucial for drug development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydropyran carboxylic acids. We will delve into the foundational principles of their conformational analysis, explore the progression from classical to modern stereoselective synthetic methodologies, and illuminate their significance in contemporary drug discovery with illustrative case studies.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydropyran ring system is a cornerstone of carbohydrate chemistry and is a recurring motif in a multitude of biologically active natural products.[1] Its non-planar, chair-like conformation provides a three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets. The addition of a carboxylic acid group introduces a key functional handle for derivatization and can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds, all critical parameters in drug design. This guide traces the scientific journey of tetrahydropyran carboxylic acids, from their early synthetic explorations to their current status as a valuable building block in the pharmaceutical industry.

Discovery and Early History: The Foundational Syntheses

While the tetrahydropyran ring itself was known from the hydrogenation of dihydropyran, the synthesis of its carboxylic acid derivatives marked a significant step towards their broader application.[2] A seminal publication in the Journal of the Chemical Society in 1930 detailed a multi-step process for the preparation of tetrahydropyran-4-carboxylic acid esters.[2] This early method involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate to form diethyl tetrahydropyran-4,4-dicarboxylate. Subsequent hydrolysis to the dicarboxylic acid followed by decarboxylation and esterification yielded the desired product.[2][3] This classical approach, though effective for its time, was often characterized by harsh reaction conditions and limited functional group tolerance.

Early Conformational Insights: Building on the Cyclohexane Model

The understanding of the three-dimensional structure of the tetrahydropyran ring was crucial to appreciating its potential in rational drug design. The principles of conformational analysis, largely developed for cyclohexane by pioneers like Barton in the 1950s, were readily applied to heterocyclic systems.[4][5] It was established that the tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[6][7] The presence of the heteroatom, however, introduces subtle but significant differences in bond lengths, bond angles, and torsional barriers, which in turn influence the conformational preferences of substituents. Early spectroscopic studies, including vibrational spectroscopy, helped to elucidate the fundamental structural features of the tetrahydropyran ring.[8][9]

The Evolution of Synthetic Methodologies

The demand for stereochemically defined tetrahydropyran carboxylic acids in natural product synthesis and drug discovery spurred the development of more sophisticated and efficient synthetic methods. The evolution from classical, often low-yielding procedures to modern, highly stereoselective catalytic reactions represents a significant advancement in organic synthesis.

Classical Approaches: Building the Core

The foundational synthesis of tetrahydropyran-4-carboxylic acid, as previously mentioned, relied on a malonic ester synthesis approach. Below is a generalized experimental protocol representative of this classical methodology.

Experimental Protocol 1: Classical Synthesis of Tetrahydropyran-4-carboxylic Acid [2][3]

-

Step 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate.

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added diethyl malonate dropwise at room temperature.

-

The resulting solution is heated to reflux, and β,β'-dichlorodiethyl ether is added portion-wise.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is filtered to remove sodium chloride, and the ethanol is removed under reduced pressure.

-

The residue is distilled under vacuum to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

-

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid.

-

The diethyl ester from Step 1 is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

After completion of the hydrolysis, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

-

-

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid.

-

The dicarboxylic acid is heated in a high-boiling solvent (e.g., xylene or paraffin oil) at a temperature sufficient to induce decarboxylation (typically 120-180 °C).[3]

-

The evolution of carbon dioxide is monitored.

-

After the reaction is complete, the solvent is removed under reduced pressure, and the crude tetrahydropyran-4-carboxylic acid can be purified by crystallization or distillation.

-

Modern Stereoselective Syntheses: Precision and Efficiency

Modern synthetic chemistry has provided a powerful toolkit for the stereocontrolled synthesis of substituted tetrahydropyrans. Key methodologies include the Prins cyclization and the intramolecular oxa-Michael addition.

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring, typically yielding 4-hydroxytetrahydropyran derivatives.[8][10] The stereochemical outcome of the reaction is often predictable, proceeding through a chair-like transition state.

Experimental Protocol 2: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [8][10]

-

To a stirred mixture of a homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added.

-

The reaction mixture is stirred at room temperature for the appropriate time as monitored by TLC.

-

Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 4-hydroxytetrahydropyran derivative.

The intramolecular oxa-Michael addition involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring. This method is particularly useful for the synthesis of highly substituted tetrahydropyrans with excellent stereocontrol.[11][12] The reaction can be catalyzed by either acids or bases, and the choice of catalyst can influence the stereochemical outcome.[13]

Experimental Protocol 3: Acid-Catalyzed Intramolecular Oxa-Michael Addition [14]

-

The hydroxy-α,β-unsaturated carbonyl compound (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane).

-

A catalytic amount of a Brønsted acid (e.g., triflic acid, 5 mol%) is added to the solution at room temperature.

-

The reaction is stirred until completion as indicated by TLC analysis.

-

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the substituted tetrahydropyran.

Physicochemical and Spectroscopic Properties

The physicochemical properties of tetrahydropyran carboxylic acids are largely dictated by the interplay between the nonpolar tetrahydropyran ring and the polar carboxylic acid group. This duality influences their solubility, lipophilicity, and melting point.

| Property | Typical Range/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Generally in the range of 80-100 °C for simple derivatives |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents |

| pKa | Typically around 4.5-5.0, similar to other carboxylic acids |

Table 1: General Physicochemical Properties of Tetrahydropyran Carboxylic Acids.[15][16]

Spectroscopic characterization is essential for the structural elucidation of these compounds.

-

¹H NMR Spectroscopy: The proton NMR spectra typically show characteristic signals for the methylene protons of the tetrahydropyran ring, often as complex multiplets due to diastereotopicity and spin-spin coupling. The proton of the carboxylic acid group appears as a broad singlet, usually downfield (>10 ppm).[3][17]

-

¹³C NMR Spectroscopy: The carbon NMR spectra display signals for the carbon atoms of the tetrahydropyran ring in the aliphatic region, with the carbons adjacent to the oxygen atom shifted downfield. The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift (around 170-180 ppm).

-

Infrared (IR) Spectroscopy: The IR spectra are characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹).

The Role of Tetrahydropyran Carboxylic Acids in Drug Discovery

The tetrahydropyran ring is a common motif in many FDA-approved drugs.[18] The incorporation of a carboxylic acid provides a key point for salt formation, which can improve solubility and bioavailability. Furthermore, the carboxylic acid can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

Conformational Rigidity and Pre-organization

The chair conformation of the tetrahydropyran ring provides a degree of conformational rigidity, which can be advantageous in drug design. By locking a molecule into a specific three-dimensional arrangement, the entropic penalty of binding to a target can be reduced, potentially leading to higher binding affinity.[7][19] The axial and equatorial positions of the substituents on the tetrahydropyran ring allow for precise spatial orientation of functional groups to interact with specific pockets of a protein active site.

Case Study: Tetrahydropyran Scaffolds in HIV Protease Inhibitors

The development of HIV protease inhibitors is a prime example of the successful application of tetrahydropyran-containing scaffolds in drug design. For instance, the P₂ ligand of the FDA-approved drug darunavir contains a bis-tetrahydrofuran moiety. Inspired by this, researchers have explored the use of fused tetrahydropyran-tetrahydrofuran ring systems as novel P₂ ligands.[20] The rationale is that the larger and more flexible tetrahydropyran ring could better fill the hydrophobic binding pocket of the protease and offer improved resilience against drug-resistant mutations.[20] This highlights how the conformational properties and size of the tetrahydropyran ring can be fine-tuned to optimize drug-target interactions.

Conclusion

The journey of tetrahydropyran carboxylic acids from their initial synthesis in the early 20th century to their current prominence in medicinal chemistry is a testament to the continuous evolution of organic synthesis and the growing understanding of structure-activity relationships. The development of stereoselective synthetic methods has been paramount in unlocking the full potential of this versatile scaffold. As our ability to design and synthesize complex molecules with high precision continues to advance, tetrahydropyran carboxylic acids are poised to remain a valuable and frequently utilized building block in the quest for new and improved therapeutics.

References

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Heterocyclic Conformational Analysis. ElectronicsAndBooks. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. PMC - NIH. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans. Request PDF - ResearchGate. [Link]

-

Historical Background to Conformational analysis. Ch.imperial. [Link]

-

Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]

-

Conformational analysis - The last 25 years. Journal of Chemical Education. [Link]

-

The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

-

The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. DR-NTU. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - NIH. [Link]

-

The principles of conformational analysis. Nobel Prize. [Link]

-

Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. [Link]

-

Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Catalysis. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

-

U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. [Link]

-

One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. PMC - NIH. [Link]

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

The Origins of Conformational Analysis. Taylor & Francis eBooks. [Link]

-

Conformational analysis. Fiveable. [Link]

-

Conformational Analysis of Cyclohexane. YouTube. [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. NIH. [Link]

-

A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

-

conformational analysis in drug design. The IUPAC Compendium of Chemical Terminology. [Link]

-

Selected examples of FDA-approved drugs containing carboxylic acid moiety. ResearchGate. [Link]

-

Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. AACR Journals. [Link]

-

Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Historical Background to Conformational analysis [ch.ic.ac.uk]

- 5. nobelprize.org [nobelprize.org]

- 6. Conformational Analysis - Drug Design Org [drugdesign.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Tetrahydropyran synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. H64340.14 [thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of (2R)-Oxane-2-carboxylic Acid as a Premier Chiral Building Block in Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as the foundational keystones for the stereocontrolled synthesis of complex molecular architectures. Among these, (2R)-Oxane-2-carboxylic acid, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, has emerged as a versatile and highly valuable synthon. Its rigid tetrahydropyran scaffold, coupled with the reactive carboxylic acid functionality at a defined stereocenter, offers a unique combination of structural pre-organization and synthetic handles for elaboration. This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of this compound, underpinned by field-proven insights and detailed experimental considerations.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the physical and spectral properties of a chiral building block is fundamental to its effective utilization in synthesis. This compound is a liquid at room temperature with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105499-34-1 | |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.143 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator, sealed in dry conditions | [2] |